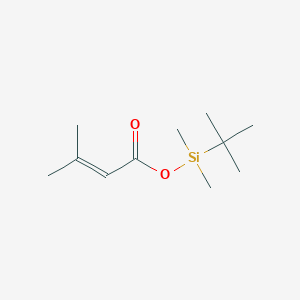
tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a 3-methylbut-2-enoate moiety. This compound is often used in organic synthesis, particularly as a protecting group for alcohols and other functional groups due to its stability and ease of removal under mild conditions .
Preparation Methods
The synthesis of tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-methylbut-2-enoic acid in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form the corresponding epoxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Scientific Research Applications
tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the protected functional group by preventing unwanted reactions. The removal of the protecting group is typically achieved under mild acidic or basic conditions, which cleaves the silicon-oxygen bond and releases the free functional group .
Comparison with Similar Compounds
tert-Butyl(dimethyl)silyl 3-methylbut-2-enoate can be compared with other silyl protecting groups such as:
Trimethylsilyl chloride (TMSCl): TMSCl is less bulky and provides less steric hindrance compared to tert-Butyl(dimethyl)silyl chloride, making it easier to remove but less stable.
Triisopropylsilyl chloride (TIPSCl): TIPSCl is bulkier and provides greater steric protection, but it is more challenging to remove compared to tert-Butyl(dimethyl)silyl chloride.
These comparisons highlight the balance between stability and ease of removal that this compound offers, making it a unique and valuable compound in organic synthesis.
Properties
CAS No. |
105041-01-8 |
|---|---|
Molecular Formula |
C11H22O2Si |
Molecular Weight |
214.38 g/mol |
IUPAC Name |
[tert-butyl(dimethyl)silyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H22O2Si/c1-9(2)8-10(12)13-14(6,7)11(3,4)5/h8H,1-7H3 |
InChI Key |
GEZSKUGBXPFPTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)

